molecular formula C8H8N2O2S B14399360 Phenyl carbamothioylcarbamate CAS No. 89879-65-2

Phenyl carbamothioylcarbamate

Cat. No.: B14399360
CAS No.: 89879-65-2
M. Wt: 196.23 g/mol
InChI Key: XBNNSRYGNGYWIU-UHFFFAOYSA-N
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Description

Phenyl carbamothioylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are widely utilized in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl carbamothioylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with an appropriate carbamate precursor under controlled conditions. For instance, the reaction of phenyl isothiocyanate with ethyl carbamate in the presence of a base like triethylamine in a solvent such as 1,4-dioxane at reflux temperature can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl carbamothioylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl carbamates, while reduction can produce amines.

Scientific Research Applications

Phenyl carbamothioylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl carbamothioylcarbamate involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Phenyl carbamothioylcarbamate can be compared with other carbamate derivatives:

    Phenyl carbamate: Similar in structure but lacks the thiocarbamate group.

    Ethyl carbamate: Another carbamate derivative with different substituents.

    Sulfonyl carbamates: These compounds have a sulfonyl group instead of a thiocarbamate group.

This compound is unique due to its thiocarbamate group, which imparts distinct chemical properties and reactivity compared to other carbamates .

Properties

IUPAC Name

phenyl N-carbamothioylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-7(13)10-8(11)12-6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNNSRYGNGYWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60518838
Record name Phenyl carbamothioylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89879-65-2
Record name Phenyl carbamothioylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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